5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising an oxazole ring, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.
Properties
IUPAC Name |
5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c1-3-11-19-8(2)12(22-11)14-20-13(21-23-14)9-4-6-10(7-5-9)15(16,17)18/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPFAECUXUNBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the formation of the oxadiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(methyl)phenyl]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
